Bromo-PEG6-alcohol

Beschreibung

Significance of PEGylation in Enhancing Molecular Functionality

PEGylation significantly impacts the physicochemical properties of conjugated molecules, leading to alterations in conformation, electrostatic binding, and hydrophobicity. wikipedia.org These changes can impart several pharmacological advantages over unconjugated forms. PEGylation can improve drug solubility, increase drug stability, enhance protection from proteolytic degradation, and extend circulating life by increasing the hydrodynamic size and reducing renal clearance. scispace.comwikipedia.orgucl.ac.be It can also mask the conjugated agent from the host's immune system, thereby reducing immunogenicity and antigenicity. wikipedia.orgucl.ac.be For instance, PEGylation has been shown to enhance the circulating half-life of proteins like G-CSF and increase the hydrodynamic radius of enzymes such as L-asparaginase, reducing glomerular filtration. mdpi.com This modification is a powerful tool for creating new protein therapeutics by enhancing half-life, solubility, and reducing degradation and clearance. mdpi.com PEGylation is also employed to enhance the stability and action duration of nanoparticles, preventing immune system detection through the "stealth effect". mdpi.com

Role of Heterobifunctional PEG Linkers in Targeted Research Applications

Functional PEG derivatives are categorized into homobifunctional and heterobifunctional types. mdpi.com While homobifunctional PEGs have identical reactive groups at both ends, enabling crosslinking for applications like hydrogel preparation, heterobifunctional PEG linkers possess unique active groups on each terminus. mdpi.com This distinct characteristic makes heterobifunctional PEGs particularly suitable for site-specific conjugation to various substrates or bioactive compounds. mdpi.com They serve as crosslinkers or spacers between two different chemical entities, allowing for the conjugation of two dissimilar molecules. biochempeg.com This specificity is highly valuable in targeted applications, such as targeted drug delivery, where one end can attach to a therapeutic agent and the other to a targeting molecule like an antibody or peptide. Heterobifunctional PEG derivatives are increasingly used in the development and application of antibody-drug conjugates (ADCs), where they connect therapeutic agents and antibodies to facilitate targeted drug delivery. biochempeg.com They are also integral to the design of other heterofunctional molecules, including PROTACs (Proteolysis Targeting Chimeras), which utilize a linker to bring a target protein and an E3 ubiquitin ligase into proximity for targeted degradation. biochempeg.commedchemexpress.com

Overview of Bromo-PEG6-alcohol as a Versatile Synthetic Intermediate

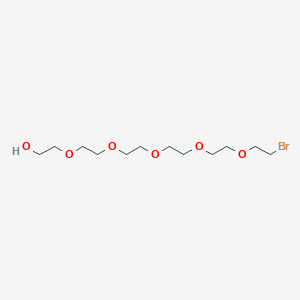

This compound is a specific PEG linker molecule characterized by the presence of a bromide group at one terminus and a terminal hydroxyl group at the other. broadpharm.com Its chemical formula is C₁₂H₂₅BrO₆. nih.govsigmaaldrich.comsmallmolecules.com This structure classifies it as a heterobifunctional PEG derivative due to the presence of two different reactive functional groups. The PEG chain provides hydrophilicity, enhancing solubility in aqueous media. broadpharm.com The bromide atom serves as a good leaving group, making it suitable for nucleophilic substitution reactions. broadpharm.com The terminal hydroxyl group can be further modified or replaced with other functional groups, increasing the versatility of this compound in synthetic schemes. broadpharm.com

Structure

2D Structure

Eigenschaften

IUPAC Name |

2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25BrO6/c13-1-3-15-5-7-17-9-11-19-12-10-18-8-6-16-4-2-14/h14H,1-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBUBPNRAVNYTDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCBr)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25BrO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations Involving Bromo Peg6 Alcohol

Strategies for the Synthesis of Bromo-PEG6-alcohol

The synthesis of this compound typically involves the controlled functionalization of a hexaethylene glycol precursor to selectively introduce a bromide at one end and retain a hydroxyl group at the other.

Controlled Functionalization Techniques

Controlled functionalization techniques are crucial for selectively modifying one terminus of a symmetrical or near-symmetrical molecule like hexaethylene glycol to introduce the bromide while leaving the other hydroxyl group intact. One common approach for converting an alcohol to a bromide is through reaction with brominating agents such as phosphorus tribromide (PBr₃) or via the Appel reaction (using triphenylphosphine (B44618) and a bromine source like carbon tetrabromide) commonorganicchemistry.com. These reactions typically proceed via an S₂2 mechanism, which can result in inversion of stereochemistry if the alcohol is chiral commonorganicchemistry.com. Selective monobromination of a symmetric diol like hexaethylene glycol would require careful control of stoichiometry and reaction conditions to prevent dibromination broadpharm.comcreative-biolabs.com.

Nucleophilic Substitution Reactions with the Bromide Moiety

The bromide group in this compound is an excellent leaving group, making the compound highly reactive in nucleophilic substitution (S₂N) reactions broadpharm.comdcchemicals.comchemicalbook.com. This reactivity is widely exploited for conjugating this compound to molecules containing nucleophilic centers.

Mechanistic Studies of Bromine Reactivity

The reactivity of the bromide in this compound in nucleophilic substitution reactions generally follows an S₂N mechanism, particularly with strong nucleophiles and primary alkyl bromides. In an S₂N reaction, the nucleophile attacks the carbon atom bonded to the bromine from the backside, leading to the displacement of the bromide ion and inversion of stereochemistry at the carbon center if it is chiral commonorganicchemistry.com. The PEG chain's flexibility and solubility can influence the reaction kinetics and accessibility of the bromide group to the nucleophile in different solvent systems.

Derivatization Pathways for Thiol-Containing Biomolecules

Thiols (-SH groups), commonly found in cysteine residues of proteins and peptides, are potent nucleophiles that readily react with alkyl halides like the bromide in this compound masterorganicchemistry.comprecisepeg.com. This reaction typically forms a stable thioether linkage, making it a valuable method for conjugating PEG chains to thiol-containing biomolecules (PEGylation) masterorganicchemistry.comaxispharm.com. The reaction is usually carried out under mild conditions to preserve the integrity of the biomolecule. The hydrophilic nature of the PEG chain enhances the solubility and can improve the pharmacokinetic properties of the conjugated biomolecule axispharm.comcreative-biolabs.com.

Data Table: Reactivity of this compound with Nucleophiles

| Nucleophile Type | Example Functional Group | Reaction Type | Product Linkage |

| Thiol | -SH | Nucleophilic Substitution | Thioether (-S-) |

| Amine | -NH₂, -NHR | Nucleophilic Substitution | Amine (-N-) |

Hydroxyl Group Functionalization for Conjugation and Polymerization

The terminal hydroxyl group in this compound provides another handle for chemical modification, allowing for further derivatization or participation in polymerization reactions broadpharm.comdcchemicals.comchemicalbook.com.

The hydroxyl group can be functionalized using various reactions, including esterification, etherification, or conversion to other reactive groups such as tosylates or mesylates, which can then serve as leaving groups for subsequent reactions. google.com. This dual functionality allows this compound to be used as a building block for creating more complex molecules or polymers with specific end-group control. For instance, the hydroxyl group could be reacted with an activated carboxylic acid to form an ester linkage, or with an isocyanate to form a carbamate (B1207046). These reactions enable the incorporation of the this compound structure into larger molecular architectures, such as dendritic structures or polymers with tailored properties.

While the provided search results don't specifically detail polymerization reactions involving the hydroxyl group of this compound, alcohols can participate in various polymerization mechanisms, such as condensation polymerization or ring-opening polymerization of cyclic monomers, if appropriately activated or used as initiators researchgate.net. Functionalizing the hydroxyl group can allow this compound to be incorporated into polymer chains, potentially introducing bromide functionality into the polymer structure.

Esterification and Etherification Reactions

The terminal hydroxyl group of this compound can undergo esterification reactions with carboxylic acids or activated carboxylic acid derivatives. This transformation results in the formation of an ester linkage, coupling the PEG molecule to another moiety through the alcohol end. While specific detailed research findings on the esterification of this compound were not extensively detailed in the search results, the general principles of alcohol esterification apply google.com.

Similarly, the hydroxyl group can participate in etherification reactions. The Williamson ether synthesis is a common method for forming ethers and involves the reaction of an alkoxide (generated from the alcohol) with an alkyl halide libretexts.org. In the case of this compound, its own bromine could potentially participate in intramolecular reactions under specific conditions, although intermolecular etherification with another alcohol or alkoxide is also possible libretexts.orgstackexchange.com. The reactivity of the hydroxyl group in ether formation is influenced by factors such as the nature of the alcohol, the alkyl halide, and the reaction conditions, including the catalyst used libretexts.orgacademie-sciences.fr.

Formation of Activated Esters and Carbonates

The hydroxyl group of this compound can be converted into activated esters or carbonates, which are highly reactive intermediates often used for conjugation with amines or other nucleophiles. Activated esters, such as N-hydroxysuccinimide (NHS) esters, are typically formed by coupling the carboxylic acid with N-hydroxysuccinimide using a coupling agent acs.org. While this compound itself is an alcohol, it can be reacted with activated carboxylic acids or undergo reactions to introduce a carboxylic acid handle that can then be activated.

The formation of carbonates, particularly activated carbonates like succinimidyl carbonate (SC), from alcohols is a common method for introducing amine-reactive groups nih.gov. This typically involves the reaction of the alcohol with disuccinimidyl carbonate (DSC) in the presence of a base like pyridine (B92270) nih.gov. This transformation of the hydroxyl group into a succinimidyl carbonate allows this compound to be readily conjugated to molecules containing primary amines, forming a stable carbamate linkage nih.gov.

Chemo-selective Transformations and Orthogonal Reactivity

This compound possesses two distinct functional groups, a bromide and a hydroxyl group, each exhibiting different reactivity profiles. This allows for chemo-selective transformations, where one functional group is selectively reacted in the presence of the other. The bromide is a good leaving group suitable for nucleophilic substitution reactions (SN2) broadpharm.comchemicalbook.comdcchemicals.com, while the hydroxyl group can act as a nucleophile or be activated for further reactions like esterification or carbonate formation acs.orgnih.gov.

Applications in Advanced Bioconjugation Strategies

Site-Specific Protein and Peptide Conjugation

Site-specific conjugation methods are increasingly important in protein and peptide modification to produce homogeneous conjugates with well-defined properties, which is a significant improvement over less precise conventional methods that can lead to heterogeneous mixtures nih.govscientificarchives.comgoogle.com.

A classic and widely used method for site-specific protein modification leverages the unique reactivity of cysteine residues nih.govnih.gov. Bromo PEG linkers are commonly employed in this approach, reacting with the thiol groups of cysteine residues to form stable thioether bonds axispharm.combroadpharm.comprecisepeg.com. The bromide atom on the PEG linker acts as an effective leaving group, facilitating a nucleophilic substitution reaction with the cysteine sulfhydryl group axispharm.combroadpharm.comprecisepeg.com. While cysteine has a relatively low abundance in proteins compared to other amino acids like lysine (B10760008), its strong nucleophilic side chain makes it a preferred target for selective chemical modification under physiological conditions nih.gov. Strategies for site-specific cysteine conjugation include the reduction of native disulfide bonds or the engineering of cysteine residues into desired protein locations to provide reactive thiol groups for conjugation nih.govgoogle.comcreative-biolabs.com. However, challenges such as incomplete conjugation or off-target reactions can still occur nih.gov.

Beyond cysteine, research is exploring methods for site-specific functionalization of other amino acid residues, such as lysine and histidine, for bioconjugation scispace.comaxispharm.com. While lysine is abundant in proteins, its widespread distribution makes site-specific modification challenging with traditional methods google.comscispace.com. Emerging approaches involve protein engineering to introduce reactive handles or utilize enzymatic methods for selective conjugation to specific residues like lysine or glutamine nih.govaxispharm.com. For instance, transglutaminases can catalyze the formation of isopeptide bonds between glutamine and lysine residues, enabling the attachment of functionalized molecules axispharm.com. Other strategies involve the use of bioorthogonal functional groups engineered into proteins or the enzymatic oxidation of engineered cysteines to aldehydes for subsequent reactions nih.govaxispharm.com.

Covalent Attachment to Cysteine Residues via Thioether Linkages

Development of Antibody-Drug Conjugates (ADCs)

PEG linkers, including those based on Bromo-PEG scaffolds, have found significant application in the development of Antibody-Drug Conjugates (ADCs) creative-biolabs.comfujifilm.comnih.gov. ADCs are complex molecules designed to selectively deliver highly potent cytotoxic drugs to target cells, primarily cancer cells, by coupling the drug payload to a monoclonal antibody via a linker nih.gov. The incorporation of PEG linkers in ADCs offers several advantages, such as improved stability, reduced immunogenicity, and extended circulation time in the bloodstream creative-biolabs.com.

A key aspect of ADC design is the mechanism by which the cytotoxic drug is released from the antibody once the conjugate reaches the target cell creative-biolabs.com. Linkers are designed to be stable in systemic circulation but labile within the target cell or tumor microenvironment fujifilm.comnih.gov. Controlled drug release can be achieved through various mechanisms, often dictated by the linker's design. Cleavable linkers are engineered to be cleaved under specific intracellular conditions, such as enzymatic activity (e.g., cleavage by lysosomal enzymes like cathepsin) or changes in pH nih.gov. Non-cleavable linkers, on the other hand, require the complete degradation of the antibody within the lysosome to release the active drug . The choice of linker and its cleavage mechanism is crucial for ensuring targeted drug delivery and minimizing off-target toxicity creative-biolabs.com.

Engineering of Peptide-Drug Conjugates (PDCs)

Influence of PEG Linker Length on PDC Stability and Bioactivity

Polyethylene glycol (PEG) linkers play a significant role in the design and performance of Protein/Peptide-Drug Conjugates (PDCs), including Antibody-Drug Conjugates (ADCs). The length of the PEG linker can influence key properties such as conjugate solubility, stability, pharmacokinetics, and bioactivity creative-biolabs.com.

Research into peptide-drug conjugates (PDCs) has explored the impact of PEG arm length on drug efficacy. In one study involving peptide-drug conjugates designed to block HIV, varying lengths of PEG arms between the peptide and the drug were tested. The study indicated that conjugates with longer PEG arms (PEG12 and PEG24) required lower drug concentrations (0.35 nM and 0.12 nM, respectively) to achieve the desired blocking effect compared to conjugates with shorter PEG arms (PEG4 and PEG8), which required higher concentrations (1.11 nM and 1.52 nM, respectively) . This suggests that in this specific PDC context, longer PEG linkers enhanced bioactivity, potentially by improving presentation or access of the drug to its target.

Further studies on antibody-drug conjugates (ADCs) have also demonstrated the influence of PEG linker design, including length and configuration, on conjugate stability and pharmacokinetics. For example, ADCs incorporating linkers with pendant 12-unit PEG chains exhibited better stability under thermal stress compared to those with a conventional linear 24-unit PEG oligomer. This indicates that not only the length but also the structural arrangement of PEG within the linker can significantly impact the physical and chemical stability of bioconjugates nih.gov.

While these studies highlight the general importance of PEG linker length and configuration in PDCs, specific detailed research findings and data tables focusing exclusively on the influence of a PEG6 linker length compared to other lengths on the stability and bioactivity of a broad range of PDCs are not extensively detailed in the provided search results. However, the principles observed with PEG linkers of varying lengths in PDCs and ADCs suggest that the PEG6 unit in Bromo-PEG6-alcohol would contribute to the conjugate's properties, and its specific length would play a role in optimizing stability and bioactivity depending on the specific conjugate design and target.

Based on the findings from source regarding PEG length and drug dose in a PDC context, a simplified representation of the relationship could be illustrated (Note: This data is from a specific study on HIV-blocking PDCs and may not be generalizable to all PDCs or the specific use of this compound).

| PEG Length (Units) | Drug Dose for Effect (nM) |

| 4 | 1.11 |

| 8 | 1.52 |

| 12 | 0.35 |

| 24 | 0.12 |

This table, derived from specific research findings , illustrates how increasing PEG linker length correlated with a lower required drug dose for effect in that particular PDC system, suggesting enhanced bioactivity with longer linkers in that context.

Strategies for Enhancing Cellular Permeability and Drug Selectivity in PDCs

PEGylation, the process of conjugating PEG chains to molecules, is a strategy employed to enhance the properties of therapeutic agents, including improving cellular permeability and drug selectivity in PDCs. The hydrophilic nature of PEG can enhance the solubility and membrane permeability of conjugated therapeutic proteins and peptides researchgate.net.

PEGylation can contribute to improved drug selectivity by influencing the pharmacokinetic profile and accumulation of the conjugate at the target site. For instance, in the context of drug delivery systems like nanoparticles, PEGylation improves stability, prolongs circulation time, and reduces recognition by the immune system, which can indirectly enhance targeted delivery by allowing the conjugate to reach the intended tissue or cells more effectively creative-biolabs.commdpi.com. The enhanced permeability and retention (EPR) effect, where nanoparticles and macromolecules tend to accumulate in tumor tissues due to leaky vasculature, is a phenomenon exploited in targeted drug delivery, and PEGylation can contribute to this by prolonging circulation time mdpi.comucl.ac.be.

However, there can be a "PEG dilemma" where longer PEG chains, while improving stability and circulation, might sometimes inhibit the cellular uptake of nanoparticles mdpi.com. This highlights the need for careful design and optimization of PEGylation strategies, including the length and density of PEG chains, to balance improved pharmacokinetics with efficient cellular entry.

Non-covalent Bioconjugation Approaches

While covalent conjugation is a primary method for creating stable bioconjugates, non-covalent approaches also play a role in biological systems and can be utilized in certain contexts. Bromo-PEG linkers, including this compound, are primarily designed for covalent bioconjugation through reactions involving the reactive bromide group.

The bromide atom in Bromo-PEG linkers is a good leaving group that readily undergoes nucleophilic substitution reactions broadpharm.comaxispharm.comprecisepeg.com. A common reaction utilized in covalent bioconjugation with bromo-PEGs is the formation of a stable thioether bond with thiol groups present in biomolecules, such as cysteine residues in proteins axispharm.comprecisepeg.comchemscene.combroadpharm.com. This reaction forms a covalent link between the PEG linker and the biomolecule.

Integration into Targeted Drug Delivery Systems Research

Design and Synthesis of PEGylated Therapeutic Agents

Bromo-PEG6-alcohol and similar bromo-PEG derivatives play a role in the synthesis of PEGylated therapeutic agents. The reactive bromine group can be used to form covalent linkages with various functional groups present on drugs, peptides, or proteins, such as thiols or amines axispharm.comucl.ac.be. This covalent attachment of PEG chains modifies the physicochemical properties of the therapeutic agent.

The synthesis typically involves reacting the bromo-PEG derivative with the drug molecule under appropriate conditions, forming a stable conjugate. The resulting PEGylated drug exhibits altered characteristics compared to its unmodified counterpart, which are beneficial for drug delivery.

PEGylation significantly impacts the pharmacokinetic profile of therapeutic agents, primarily by increasing their hydrodynamic size and shielding them from rapid clearance by the body's reticuloendothelial system (RES) and renal filtration mdpi.comnih.govpreprints.orgwikipedia.orgnih.govnih.govfrontiersin.orguibk.ac.atbiochempeg.com. The hydrophilic nature of the PEG chain creates a hydration layer around the drug, reducing non-specific interactions with plasma proteins (opsonization) and cellular components nih.govnih.govbiochempeg.comfrontiersin.org. This "stealth effect" allows the PEGylated drug to circulate in the bloodstream for extended periods, increasing its half-life and improving its bioavailability at the target site mdpi.comnih.govpreprints.orgwikipedia.orgnih.govfrontiersin.orguibk.ac.atbiochempeg.comfrontiersin.org.

Studies have shown that increasing the molecular weight of the attached PEG can further enhance circulation time mdpi.comnih.gov. For instance, PEGylated proteins and nanoparticles with higher molecular weight PEG have demonstrated prolonged half-lives in vivo mdpi.comnih.govnih.govfrontiersin.org.

Impact on Pharmacokinetic Profile and Circulation Time

Development of pH-Sensitive and Redox-Sensitive Linkers for Controlled Release

This compound can also be incorporated into the design of cleavable linkers that enable the controlled release of drugs in response to specific stimuli within the biological environment creative-biolabs.comaxispharm.comaxispharm.com. Two common types of stimuli-responsive linkers are pH-sensitive and redox-sensitive linkers, which are particularly relevant for targeted drug delivery to environments like tumors or intracellular compartments that exhibit different pH or redox potentials compared to normal tissues encyclopedia.pubnih.gov.

While this compound itself is a stable molecule, its functional groups can be utilized to build linkers that contain cleavable bonds. For instance, the hydroxyl group could be part of an ester or amide linkage that is sensitive to hydrolysis at acidic pH (relevant for targeting tumor microenvironments or endosomes/lysosomes). The bromo group could be used to introduce a segment containing a disulfide bond (-S-S-) axispharm.com. Disulfide bonds are stable in the oxidizing extracellular environment but are readily cleaved in the reducing intracellular environment, which has a significantly higher concentration of glutathione (B108866) (GSH) encyclopedia.pubnih.govresearchgate.netingentaconnect.com. By incorporating a disulfide bond into a linker synthesized using a bromo-PEG derivative, a redox-sensitive release mechanism can be achieved, allowing the drug to be released specifically inside target cells.

Research into redox-sensitive drug delivery systems often involves PEG-based copolymers or linkers containing disulfide bonds that degrade in the presence of high GSH concentrations encyclopedia.pubnih.govresearchgate.netingentaconnect.com. While specific examples directly citing this compound in such linkers were not prominently found, the reactivity of the bromo group makes it a suitable starting material for synthesizing PEG linkers that incorporate disulfide bonds or other cleavable functionalities for controlled drug release.

Table: Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 14786210 |

| Poly(ethylene glycol) | 174183 |

Data Table: Impact of PEGylation on Nanoparticle Circulation Time

While specific data for this compound modified nanoparticles is not available in the search results, the general impact of PEGylation on nanoparticle circulation time is well-documented. The following table illustrates the typical effect based on reported studies on various PEGylated nanoparticles.

| Nanoparticle Type (Example) | PEG Molecular Weight (kDa) | Circulation Half-life (Non-PEGylated) | Circulation Half-life (PEGylated) | Reference |

| Liposomes | Not specified (~few kDa) | < 30 minutes | Up to 5 hours | nih.gov |

| PLGA Nanoparticles | Not specified | Shorter | Longer | nih.gov |

| Gold Nanoparticles (~5 nm) | 10 | 0.1% in blood after 24h | > 18% in blood after 24h | frontiersin.org |

Note: This table presents representative findings from the literature on the effect of PEGylation on nanoparticle circulation time and is not specific to this compound conjugates.

Applications in Proteolysis Targeting Chimeras Protacs

Bromo-PEG6-alcohol as a PROTAC Linker Component

The PEG6 moiety derived from this compound serves as a flexible connector between the two ligands in a PROTAC. medchemexpress.comchemicalbook.commedchemexpress.comsmallmolecules.comcanspec.cn The chemical nature, length, and flexibility of this linker are critical parameters that must be carefully considered during PROTAC design. precisepeg.comcreative-biolabs.comexplorationpub.comexplorationpub.comnih.gov

The optimal length and flexibility of a PROTAC linker, such as one incorporating a PEG6 unit, are crucial for effective targeted protein degradation. creative-biolabs.comexplorationpub.comexplorationpub.com The linker must be of appropriate length to simultaneously accommodate the binding of the POI ligand to the target protein and the E3 ligase ligand to the E3 ubiquitin ligase. creative-biolabs.comexplorationpub.com If the linker is too short, steric hindrance can prevent the formation of a productive ternary complex. creative-biolabs.comexplorationpub.com Conversely, if the linker is too long, the two proteins may not be brought into sufficiently close proximity for efficient ubiquitination. explorationpub.com

PEG linkers, including the PEG6 structure, are known for their flexibility. precisepeg.comcreative-biolabs.comacs.org This flexibility can be beneficial as it allows the PROTAC to adopt various conformations, facilitating the correct spatial orientation between the POI and the E3 ligase necessary for ternary complex formation. creative-biolabs.com However, excessive flexibility might also be detrimental if it prevents the stable binding at the required interface. creative-biolabs.com The optimal flexibility is a balance that enhances the interaction between the PROTAC, the POI, and the E3 ligase. creative-biolabs.com

The linker's properties directly impact the formation and stability of the ternary complex, which consists of the POI, the PROTAC molecule, and the E3 ubiquitin ligase. precisepeg.comcreative-biolabs.comexplorationpub.com A well-designed linker, such as an optimized PEG6 linker, facilitates the induced proximity effect, bringing the POI into close contact with the E3 ligase. biochempeg.comprecisepeg.combiochempeg.commdpi.com This proximity is essential for the E3 ligase to effectively recruit the E2 enzyme and catalyze the transfer of ubiquitin to the lysine (B10760008) residues on the target protein. biochempeg.comprecisepeg.combiochempeg.comexplorationpub.commdpi.com

The composition and length of the linker influence the interaction dynamics within the ternary complex. explorationpub.comarxiv.org PEG linkers contribute to stabilizing the orientation of the ternary complex through cooperative binding and can influence protein-ligand interactions. explorationpub.com The linker's characteristics can also affect the precise positioning of the POI relative to the E3 ligase's active site, which is critical for efficient ubiquitination. biorxiv.org

Design Principles for Optimal PROTAC Linker Length and Flexibility

Strategies for Target Protein Degradation

PROTACs, utilizing linkers like those derived from this compound, induce target protein degradation primarily through the ubiquitin-proteasome system. biochempeg.comprecisepeg.combiochempeg.comtechnologynetworks.com

The core mechanism of PROTAC-mediated degradation involves hijacking the cellular UPS. biochempeg.comprecisepeg.combiochempeg.comexplorationpub.comtechnologynetworks.commdpi.com Once the ternary complex is formed, the recruited E3 ubiquitin ligase catalyzes the attachment of ubiquitin molecules, typically forming a polyubiquitin (B1169507) chain, onto specific lysine residues of the target protein. biochempeg.comprecisepeg.combiochempeg.comtechnologynetworks.commdpi.com This polyubiquitin tag serves as a signal for the 26S proteasome, a cellular machine responsible for protein degradation. biochempeg.comprecisepeg.combiochempeg.com The tagged protein is then recognized, unfolded, and translocated into the proteasome for degradation into small peptides. biochempeg.comprecisepeg.combiochempeg.com Unlike traditional inhibitors, PROTACs act catalytically; a single PROTAC molecule can facilitate the ubiquitination and degradation of multiple target protein molecules. biochempeg.commdpi.comacs.org

The fundamental principle underlying PROTAC function is induced proximity. biochempeg.comprecisepeg.combiochempeg.commdpi.comacs.org By simultaneously binding to the POI and the E3 ligase, the PROTAC artificially brings these two components of the UPS together. biochempeg.comprecisepeg.combiochempeg.com This forced proximity initiates the ubiquitination cascade on the target protein, leading to its degradation. biochempeg.comprecisepeg.combiochempeg.commdpi.com This strategy allows for the degradation of proteins that may lack traditional druggable binding pockets for inhibitors, expanding the range of potential therapeutic targets. biochempeg.combiochempeg.commdpi.combiochempeg.combiochempeg.com The linker, including PEG-based linkers, plays a vital role in achieving the optimal spatial arrangement required for this induced proximity and subsequent ubiquitination. technologynetworks.com

Ubiquitin-Proteasome System Exploitation

Research on Different Ligands and E3 Ubiquitin Ligases with this compound Linkers

Research in the PROTAC field explores the use of various ligands for both the POI and the E3 ubiquitin ligase, connected by different linkers, including PEG-based linkers like those derived from this compound. Common E3 ligases targeted by PROTACs include Cereblon (CRBN) and Von Hippel-Lindau (VHL), although others are also being investigated. biochempeg.combiochempeg.comrsc.orgacs.orgmdpi.com

Contributions to Advanced Materials Science and Polymer Chemistry

Synthesis of PEGylated Polymers and Copolymers

The synthesis of PEGylated polymers and copolymers often involves incorporating PEG chains into a polymer structure. Bromo-PEG6-alcohol can participate in polymerization reactions or be grafted onto existing polymer backbones. The terminal bromine can act as an initiator or chain transfer agent in controlled polymerization techniques, while the hydroxyl group can be functionalized to participate in various polymerization mechanisms, such as step-growth polymerization. Alternatively, the bromo or hydroxyl group can be used to graft pre-formed this compound molecules onto polymers containing complementary reactive groups, resulting in PEGylated copolymers with altered properties like increased hydrophilicity and flexibility. The incorporation of PEGylation enhances the physical attributes and biocompatibility of the resulting materials, rendering them suitable for a diverse array of biomedical applications .

Hydrogels are crosslinked polymer networks capable of absorbing large amounts of water, making them attractive for biomedical applications like drug delivery, tissue engineering, and cell encapsulation. PEG-based hydrogels are particularly favored due to PEG's biocompatibility and low protein adsorption properties nih.govnih.gov. This compound can be utilized in the synthesis of PEGylated hydrogels. It can be incorporated as a crosslinker if both ends are functionalized, or as a building block to introduce dangling PEG chains with reactive ends (from the remaining bromo or hydroxyl group) for further conjugation of biomolecules or drugs. The ability to tune the crosslinking density and introduce specific functionalities via this compound allows for the development of hydrogels with controlled swelling ratios, mechanical properties, and degradation rates, crucial for their performance in biological environments google.com.

Surface modification with PEG is a common strategy to improve the biocompatibility of materials and reduce unwanted interactions with biological systems. This compound can be used to engineer PEGylated surface coatings. The reactive bromo or hydroxyl group can be used to covalently attach the PEG6 chain to a material surface containing appropriate functional groups. This grafting process creates a dense layer of hydrophilic PEG chains on the surface. Such PEGylated surfaces are known to resist protein adsorption and cell adhesion, which is critical for applications like medical implants, biosensors, and drug delivery systems nih.govnih.gov. The PEG chain's flexibility and hydration shell create a steric barrier that minimizes non-specific interactions with biological components.

Development of Hydrogels for Biomedical Applications

Surface Modification of Biomaterials and Medical Devices

The direct surface modification of existing biomaterials and medical devices using this compound is a key application. This process typically involves reacting the terminal functional groups of this compound with complementary groups present on the surface of the material. This grafting approach imparts the desirable properties of the PEG chain, such as hydrophilicity and protein resistance, directly to the device surface nih.gov.

A major challenge in the performance of biomaterials and medical devices is the non-specific adsorption of proteins and subsequent adhesion of cells, which can lead to issues like immune responses, blood clotting, and biofouling. PEGylated surfaces are highly effective at reducing protein adsorption and cellular adhesion nih.govnih.gov. By grafting this compound onto the surface of biomaterials or medical devices, a brush-like layer of hydrophilic PEG chains is formed. This layer creates a steric and entropic barrier that repels proteins and cells, thereby minimizing fouling and improving the in vivo performance of the device nih.govnih.gov.

For medical implants, long-term performance and durability are paramount. Surface modification with PEG can enhance these aspects by reducing adverse biological reactions. The reduction in protein adsorption and cellular adhesion mediated by PEGylation, achievable using compounds like this compound for surface grafting, can minimize inflammation, fibrous encapsulation, and thrombus formation around the implant . This leads to improved integration with the surrounding tissue and extended functional lifespan of the implant. The hydrophilic and non-fouling nature of the PEGylated surface helps maintain the intended function of the implant over time.

Reduction of Protein Adsorption and Cellular Adhesion

Fabrication of Smart Materials with Tunable Properties

While the search results did not provide specific examples of this compound being directly used in the fabrication of "smart materials with tunable properties," the reactive handles (bromo and alcohol) and the PEG chain make it a potential building block for such materials. Smart materials are designed to respond to external stimuli (e.g., temperature, pH, light). By incorporating this compound into polymers alongside stimuli-responsive components, or by using its functional groups to conjugate smart molecules onto PEGylated structures, materials could be created whose properties (like swelling, permeability, or surface characteristics) can be tuned by external triggers. The PEG component can influence the material's response to stimuli, particularly in aqueous environments.

Analytical and Characterization Methodologies in Research on Bromo Peg6 Alcohol Conjugates

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods, particularly NMR and FT-IR, are fundamental for verifying the chemical structure and functional groups present in Bromo-PEG6-alcohol conjugates.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the molecular structure, purity, and functionalization of PEG conjugates, including those derived from this compound acs.orgnih.govnih.govnih.gov. 1H NMR is frequently used to characterize modified PEGs acs.org.

In 1H NMR spectra, the characteristic peaks of the PEG repeating units (–CH2CH2O–) typically appear as a broad singlet or multiplet around 3.5-3.8 ppm, depending on the solvent acs.orgup.ac.za. For PEG molecules, 1H–13C coupling can create distinct peaks positioned symmetrically around the central PEG signal, which can be used to determine molecular weight and assess conjugation efficacy more accurately than relying solely on the main PEG peak integration acs.orgnih.govnih.govresearchgate.net.

The presence and integration of signals corresponding to the protons of the this compound moiety and the molecule conjugated to it provide key information. For instance, the protons of the terminal bromoethyl group (–CH2CH2Br) and the terminal hydroxyl group (–CH2CH2OH) will have characteristic chemical shifts that differ from the internal PEG repeating units. Changes in the chemical shifts or the appearance of new peaks upon conjugation confirm that the reaction has occurred acs.orgup.ac.za. The ratio of the integration of peaks specific to the conjugated molecule and the PEG chain can be used to determine the degree of conjugation or the average number of molecules attached per PEG chain nih.gov.

Careful consideration of the deuterated solvent is critical for optimal signal identification in NMR experiments of PEG conjugates up.ac.za. Ignoring 1H–13C coupling in 1H NMR can lead to erroneous assignments, especially for larger polymers nih.govresearchgate.net.

Example Data from PEG Conjugate NMR Analysis:

While specific data for this compound conjugates was not found, studies on other PEG conjugates illustrate the application of 1H NMR. For example, in the characterization of a PEG-betulinic acid conjugate, 1H NMR confirmed successful conjugation through the appearance of an amide peak signal at 6.83 ppm in pyridine-d5 (B57733) up.ac.za. The PEG protons showed signals at 3.4-3.6 ppm up.ac.za.

Fourier Transform Infrared (FT-IR) spectroscopy is utilized to identify the functional groups present in this compound conjugates and confirm the formation of new bonds upon conjugation ijrte.orgnih.govanalis.com.mydovepress.com. FT-IR provides information about the vibrational modes of the molecules.

Characteristic absorption bands for PEG include strong C-O-C asymmetric stretching vibrations typically appearing around 1080-1150 cm-1 nih.govanalis.com.mynih.gov. The O-H stretching vibration from the terminal alcohol group of this compound would typically appear as a broad band in the region of 3000-3500 cm-1 analis.com.my. The presence of the C-Br bond might be indicated by absorption bands in the fingerprint region, although these can be less intense and harder to definitively assign.

Upon conjugation, the disappearance of characteristic peaks of the starting materials and the appearance of new peaks corresponding to the functional groups formed by the reaction confirm successful conjugation analis.com.my. For instance, if the alcohol group of this compound reacts to form an ester, a new strong band for the C=O stretch would appear around 1700-1750 cm-1, and changes in the C-O stretching region would be observed. If the bromide is displaced in a nucleophilic substitution, the signal associated with the C-Br bond would diminish or disappear.

FTIR spectroscopy can also be used to determine the degree of PEGylation in biomolecules by focusing on the intensity of the PEG C-O-C peak nih.gov. This method is considered reagent-free and allows for fast and accurate determination from a single spectrum nih.gov.

Example Data from PEG Conjugate FT-IR Analysis:

Research on a mPEG-ternatin conjugate confirmed the ester linkage formation through the existence of C-O and C=O carboxylate stretching frequencies at 1100 cm-1 and 1650 cm-1, respectively analis.com.my. In another study, FT-IR confirmed the structure of a PEG-coumarin conjugate, with characteristic peaks for C≡C, C–O, and CH2 groups nih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Chromatographic Separations and Purity Assessment

Chromatographic techniques are essential for separating the conjugate from unreacted starting materials and byproducts, as well as for assessing the purity and molecular weight distribution of the conjugate.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, analysis, and quantification of free PEG and its conjugates nih.govnih.gov. HPLC can be used to assess conjugate molecular weight, polymer mass distribution, and the degree and sites of PEGylation .

Since PEG does not have strong UV absorbance, HPLC is often coupled with detectors such as refractive index detection (RID), evaporative light scattering detection (ELSD), or mass spectrometry (MS) for the analysis of PEG conjugates nih.gov. Reversed-phase HPLC is commonly employed, sometimes with a C18 column, using gradient mobile phases nih.gov. The choice of mobile phase and column depends on the specific properties of the conjugated molecule nih.gov.

HPLC can effectively separate the PEG conjugate from the unconjugated molecule and unreacted PEG, allowing for the quantification of each component and thus the determination of conjugation yield and purity lcms.cz.

Example Data from PEG Conjugate HPLC Analysis:

A reversed-phase HPLC method with ELSD was established for the simultaneous determination of lipid components in PEGylated liposomal formulations, including the PEG-conjugated lipid nih.gov. This method was useful for quantifying components and assessing liposome (B1194612) stability nih.gov. Another study using SEC-HPLC with UV detection showed resolution between conjugated and unconjugated protein, although separation from activated PEG was less adequate for quantifying low levels of unreacted PEG lcms.cz.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a primary technique for characterizing polymers based on their hydrodynamic volume or size in solution sigmaaldrich.comresolvemass.ca. GPC is used to determine the number average molecular weight (Mn), weight average molecular weight (Mw), polydispersity index (PDI), and molecular weight distribution (MWD) of polymers and polymer conjugates resolvemass.ca.

For PEG conjugates, GPC is particularly useful for assessing the increase in molecular weight upon conjugation and determining the polydispersity of the resulting conjugate researchgate.netnih.govd-nb.info. A shift towards higher molecular weight in the GPC chromatogram after the conjugation reaction indicates successful coupling researchgate.net. GPC can also reveal the presence of unreacted PEG or higher molecular weight aggregates acs.org.

Example Data from PEG Conjugate GPC Analysis:

Analysis of bioconjugates by GPC has shown a clear shift towards higher molecular weight after the coupling reaction, confirming successful conjugation researchgate.net. GPC-MALS (Multi-Angle Light Scattering) is a more advanced GPC technique that can determine absolute molecular weight without the need for calibration standards, providing more accurate molecular weight and polydispersity data for polymer conjugates nih.gov. Studies using GPC-MALS have reported polydispersity indices typically below 1.2 for synthesized polymer conjugates nih.gov.

Example GPC Data Table (Illustrative based on findings):

| Sample | Mn (Da) | Mw (Da) | PDI (Mw/Mn) |

| Starting PEG | XXXXX | XXXXX | 1.0X |

| This compound Conjugate | YYYYY | YYYYY | 1.0X - 1.YY |

(Note: This is an illustrative table. Actual values would depend on the specific conjugate and PEG molecular weight. Interactive tables would allow sorting and filtering.)

High-Performance Liquid Chromatography (HPLC)

Mass Spectrometry for Molecular Mass and Fragment Analysis

Mass Spectrometry (MS) is a crucial technique for determining the accurate molecular mass of this compound conjugates and analyzing their fragmentation patterns. MS provides definitive information about the molecular weight and can help confirm the structure.

Techniques such as Electron Spray Ionization Mass Spectrometry (ESI-MS) and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry (MALDI-MS) are commonly used for the analysis of PEG conjugates acs.orgsciex.com. ESI-MS is well-suited for molecules with molecular weights below 1,000 Da, while MALDI-MS can be used for larger PEGs and conjugates acs.org. LC-MS (Liquid Chromatography-Mass Spectrometry) couples the separation power of LC with the detection capabilities of MS, allowing for the analysis of complex mixtures and the identification of individual components, including the conjugate and potential impurities nih.govsciex.comenovatia.com.

Analysis of intact PEGylated biomolecules by MS can be challenging due to the molecular weight polydispersity of PEG and the potential for multiple charge states, leading to complex spectra sciex.com. However, high-resolution MS instruments and sophisticated data deconvolution software can accurately determine the mass of the PEGylated species and provide details about molecular weight distribution sciex.comenovatia.com. The expanded view of deconvoluted spectra can show the characteristic 44 Da difference corresponding to the ethylene (B1197577) glycol repeating units of PEG sciex.com.

MS/MS (tandem mass spectrometry) can be used to fragment the conjugate molecule, providing structural information based on the mass-to-charge ratios of the fragment ions. This can help confirm the connectivity of the this compound moiety to the conjugated molecule.

Example Data from PEG Conjugate Mass Spectrometry Analysis:

Studies on PEGylated proteins using high-resolution MS have successfully determined the accurate mass of the conjugates and provided information on molecular weight distribution and polydispersity sciex.com. Deconvoluted MS spectra clearly show the 44 Da mass difference for each ethylene glycol unit, a signature of PEG sciex.com.

Example Mass Spectrometry Data Points (Illustrative based on findings):

Accurate mass determination of intact conjugate.

Observation of peaks corresponding to the PEG repeating unit (44 Da difference) in deconvoluted spectra. sciex.com

Confirmation of conjugation site through fragment analysis (e.g., peptide mapping for protein conjugates). enovatia.com

Advanced Microscopy for Nanomaterial Characterization

Advanced microscopy techniques are crucial for visualizing the morphology, size, and structural details of nanomaterials, including those incorporating this compound conjugates.

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is another powerful tool for characterizing the surface topography and structural properties of PEGylated materials at the nanoscale. AFM can be used to visualize individual nanoparticles and provide accurate measurements of their height and lateral dimensions. researchgate.netnih.govnih.gov This technique is particularly useful for examining the surface morphology of coatings and films incorporating PEGylated lipids or polymers. researchgate.netdiva-portal.org AFM studies can reveal details about the uniformity and distribution of PEGylation on surfaces and nanoparticles. nih.govdiva-portal.org For instance, AFM has been employed to characterize PEGylated graphene oxide flakes, showing changes in height after surface modification with PEG. researchgate.net AFM can also provide insights into the interactions between PEG chains on adjacent structures. nih.gov Beyond topography, AFM can be used to study local nanomechanical properties of PEGylated surfaces. diva-portal.org

Biological Assays for Functional Evaluation

Biological assays are essential for evaluating the interactions of this compound conjugates with biological systems, including cellular uptake, biocompatibility, and in vivo behavior.

In Vitro Cell Uptake Studies

In vitro cell uptake studies are conducted to understand how cells internalize this compound conjugates or delivery systems incorporating them. These studies typically involve incubating cells with fluorescently labeled conjugates and then quantifying the amount of conjugate internalized by the cells using techniques such as flow cytometry or fluorescence microscopy. nih.govscientific.net Various cell lines, including cancer cells (e.g., HeLa, PC-3, 4T1), macrophages, fibroblasts, and kidney cells, are commonly used to assess uptake in different biological contexts. nih.govscientific.netnih.govplos.orgfrontiersin.orgresearchgate.netnih.govnih.govrsc.org Research has shown that PEGylation can significantly influence cellular uptake, often leading to reduced internalization by certain cell types, such as macrophages, which is desirable for increasing blood circulation time. nih.govplos.orgresearchgate.net However, the effect of PEGylation on uptake can be cell-type dependent and influenced by factors like PEG chain length and density, as well as the nature of the conjugated material. nih.govplos.orgresearchgate.netnih.gov Studies have also explored the mechanisms of cellular uptake for PEGylated nanoparticles, suggesting involvement of different endocytic pathways. nih.govnih.gov

Biocompatibility and Cytotoxicity Assessments

Biocompatibility and cytotoxicity assessments are critical to determine the potential toxicity of this compound conjugates to cells and tissues. These studies are often performed using in vitro assays such as the MTT assay, which measures cell metabolic activity as an indicator of viability. mdpi.comfrontiersin.orgmdpi.comnih.govmdpi.com Other methods include evaluating reactive oxygen species (ROS) induction and observing changes in cell morphology. researchgate.net Cell lines commonly used for cytotoxicity testing include HeLa, C6, fibroblasts, PC3, HEK, and 4T1 cells. mdpi.comfrontiersin.orgmdpi.comnih.govmdpi.com Generally, PEGylated materials are known for their improved biocompatibility and low toxicity, which is a primary reason for incorporating PEG into drug delivery systems and biomaterials. mdpi.comfrontiersin.orgresearchgate.netmdpi.comnih.govmdpi.comacs.orgresearchgate.net Studies on various PEGylated nanoparticles have reported low cytotoxicity in different cell lines, even at relatively high concentrations. mdpi.comfrontiersin.orgmdpi.comnih.govmdpi.com

Future Research Directions and Translational Perspectives

Development of Novel Reaction Chemistries for Bromo-PEG6-alcohol

Future research can focus on expanding the repertoire of chemical transformations involving this compound. While the bromide is known to participate in nucleophilic substitution reactions broadpharm.com, exploring novel coupling chemistries could lead to more efficient and selective conjugations. This might include the development of click chemistry strategies utilizing modified this compound derivatives or investigating enzymatic reactions for site-specific functionalization of the alcohol terminus. The development of new synthetic routes to produce uniform PEG linkers with defined lengths, as opposed to the conventional polydisperse mixtures, is an ongoing area of research that could significantly impact the reproducibility and quality of conjugates formed with this compound acs.orgnih.gov. Stepwise uniform PEG synthesis methods, such as iterative coupling, chain doubling, and chain tripling, are being developed, often involving the use of leaving groups and protective groups to control chain extension acs.org.

Exploration of Advanced Multivalent Conjugates

This compound's bifunctionality makes it suitable for creating multivalent conjugates. Future research could explore the synthesis of complex architectures where this compound links multiple therapeutic or diagnostic agents to a single scaffold. This could involve creating branched or dendritic structures utilizing the hydroxyl group for further functionalization after initial coupling via the bromide. The development of multivalent single-chain variable fragments (scFv) using chemical crosslinking strategies with PEG linkers highlights the potential for creating complex biological conjugates with improved properties like tumor penetration and faster blood clearance nih.gov. While the cited research uses different PEG linkers, the principle of using PEG to create multivalent protein conjugates is directly applicable to this compound.

Integration into Advanced Biological Sensing Platforms

The hydrophilic nature of the PEG chain in this compound can help improve the solubility and reduce non-specific binding of molecules integrated into biological sensing platforms. Future research could investigate the use of this compound as a linker to immobilize recognition elements, such as antibodies or aptamers, onto the surface of biosensors. The terminal hydroxyl group could be modified to attach these biomolecules, while the bromide could be used for anchoring to a solid support or nanomaterial. Research into nanobiosensor-based diagnostic systems explores various surface modification strategies, including the use of PEG derivatives, to improve sensitivity and specificity researchgate.net. The ability to functionalize surfaces with PEG is crucial for developing portable and cost-effective diagnostic devices researchgate.net.

Scale-Up and Process Optimization for Biomedical Applications

Translating the use of this compound into biomedical applications necessitates the development of scalable and cost-effective synthesis and conjugation processes. Future research should focus on optimizing reaction conditions, purification methods, and quality control measures to ensure the production of high-purity this compound and its conjugates at a larger scale. This includes exploring continuous flow chemistry approaches, which have shown promise in producing PEG derivatives with narrower molecular weight distributions acs.org. Ensuring reproducible quality is paramount for clinical applications acs.orgnih.gov. The challenges in scaling up the production of oligonucleotides, which often involve conjugation chemistry, underscore the importance of process optimization for biomedical applications chemie-brunschwig.chgoogle.com.

Q & A

Q. What is the role of Bromo-PEG6-alcohol in nanoparticle synthesis, and how can its dual functional groups be utilized methodologically?

this compound acts as a surfactant in nanoparticle synthesis due to its amphiphilic PEG chain, stabilizing dispersions by reducing interfacial tension. The bromo group (Br-) enables covalent conjugation with thiol- or amine-containing molecules, while the terminal hydroxyl (OH) enhances hydrophilicity. To apply this:

Q. How does the PEG chain length (e.g., PEG6 vs. PEG4) influence the solubility and reactivity of this compound?

Longer PEG chains (e.g., PEG6) improve water solubility and steric shielding but reduce reaction kinetics due to increased steric hindrance. For instance:

- PEG6 derivatives exhibit ~20% higher solubility in aqueous buffers compared to PEG4 analogs.

- Shorter PEG chains (e.g., PEG4) show faster bromo-group reactivity in nucleophilic substitutions .

Q. Which analytical techniques are essential for characterizing this compound purity and functional group integrity?

- NMR spectroscopy : Confirm PEG chain length (δ 3.6–3.8 ppm for ethylene oxide protons) and bromo-group presence (δ 3.4–3.5 ppm).

- HPLC : Use a C18 column with acetonitrile/water gradient (60–90% ACN) to assess purity (>95% required for reproducible bioconjugation).

- Mass spectrometry (MS) : Validate molecular weight (MW 301.2 g/mol) and detect impurities like PEG diols .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for this compound in bioconjugation while minimizing hydroxyl-group interference?

- pH control : Perform reactions at pH 8.5–9.0 to activate the bromo group for nucleophilic substitution while keeping the hydroxyl group protonated.

- Temperature : Use 25–37°C to balance reaction rate and stability; higher temperatures (>40°C) risk PEG chain degradation.

- Protecting groups : Temporarily protect the hydroxyl group with tert-butyldimethylsilyl (TBDMS) ethers during bromo-group reactions .

Q. What experimental strategies resolve contradictions in reported solubility data for this compound across studies?

- Dynamic Light Scattering (DLS) : Measure hydrodynamic diameter to detect aggregation in aqueous solutions.

- Solvent screening : Test solubility in co-solvents (e.g., 10% DMSO in PBS) to improve dispersion.

- TEM imaging : Visualize nanoparticle morphology to confirm whether precipitation correlates with PEG chain collapse .

Q. How to design mechanistic studies to evaluate this compound’s role in biosensor surface modification?

- Surface Plasmon Resonance (SPR) : Immobilize this compound on gold surfaces and monitor ligand binding kinetics.

- Atomic Force Microscopy (AFM) : Map surface topography pre- and post-modification to assess PEG layer uniformity.

- Control experiments : Compare sensor performance with PEG6-OH (lacking bromo) to isolate the bromo group’s contribution .

Q. What methods validate the selective reactivity of this compound’s functional groups in multi-step syntheses?

- Stepwise FTIR analysis : Track bromo-group consumption (C-Br stretch at 500–600 cm⁻¹) and hydroxyl-group retention (O-H stretch at 3200–3600 cm⁻¹).

- X-ray Photoelectron Spectroscopy (XPS) : Quantify bromo-group availability on modified surfaces (Br 3d peak at ~70 eV) .

Q. How can researchers address conflicting cytotoxicity data for this compound in cell-based assays?

- Dose-response profiling : Test concentrations from 0.1–100 µM using MTT assays.

- Impurity analysis : Use LC-MS to rule out cytotoxicity from residual solvents (e.g., DCM) or PEG diol byproducts.

- Cell-type specificity : Compare outcomes in epithelial vs. immune cells to identify context-dependent toxicity .

Q. What experimental approaches assess this compound’s stability under varying storage conditions?

Q. How to investigate this compound’s impact on in vivo pharmacokinetics of conjugated therapeutics?

- Radiolabeling : Incorporate ¹⁸F or ⁶⁸Ga isotopes into the PEG backbone for PET imaging.

- Biodistribution studies : Measure organ-specific accumulation in murine models at 1-, 24-, and 72-hour post-injection.

- Control groups : Compare with non-PEGylated analogs to isolate PEG6’s effect on circulation half-life .

Methodological Frameworks

- For hypothesis-driven studies : Apply the PICOT framework (Population: target molecules; Intervention: this compound conjugation; Comparison: PEG-free controls; Outcome: binding affinity/solubility; Time: reaction kinetics) .

- For data conflict resolution : Use triangulation by combining HPLC, DLS, and TEM to validate solubility and aggregation patterns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.